![molecular formula C14H25NO2 B1199515 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine CAS No. 39785-81-4](/img/structure/B1199515.png)
3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine
Overview
Description
3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is a chemical compound with the molecular formula C14H25NO2 . It has an average mass of 239.354 Da and a monoisotopic mass of 239.188522 Da . This compound is also known by its IUPAC name, 1-[2-(2,6-Dimethyl-5-hepten-1-yl)-1,3-oxazolidin-3-yl]ethanone .
Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine is characterized by a 1,3-oxazolidine ring substituted with an acetyl group and a 2,6-dimethyl-5-heptenyl group .Scientific Research Applications
Insect Repellent Properties :
- It has been isolated as diastereomers and characterized using chromatography and nuclear magnetic resonance spectroscopy. These diastereomers have shown insect repellent properties (Taylor & Nakashima, 1984).
- Another study confirmed the effectiveness of this compound as a mosquito repellent against various species (Taylor & Schreck, 1985).
Metabolic Studies :
- The metabolism of this compound by rat liver microsomes was examined, revealing important insights into its oxidative metabolism (Taylor, 1983).
Chemical Synthesis and Characterization :
- Research has been conducted on the Mannich reactions of oxazolidines, a category to which 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine belongs, highlighting its potential in organic synthesis (Fairhurst, Heaney, Papageorgiou, Wilkins, & Eyley, 1989).
- Synthesis and investigation of mosquito repellent properties of various 2-alkyl-N-acetyloxazolidines, including this compound, have been explored (Taylor & Schreck, 1991).
Investigation in Other Areas :
- Studies on the standard molar enthalpies of combustion and vaporization of related oxazolidines provide insights into its thermochemical properties (Gudiño, Torres, Santillán, & Farfán, 1998).
- An investigation into the rotational isomers of N-acetyl-2,2-dimethyloxazolidine and related compounds by nuclear magnetic resonance spectroscopy and molecular mechanics offers a deeper understanding of its structural properties (Taylor, Hall, & Schreck, 1992).
properties
IUPAC Name |
1-[2-(2,6-dimethylhept-5-enyl)-1,3-oxazolidin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-11(2)6-5-7-12(3)10-14-15(13(4)16)8-9-17-14/h6,12,14H,5,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYXURFVIOUABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC1N(CCO1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041478 | |
Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
CAS RN |
39785-81-4, 61168-60-3 | |
Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039785814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061168603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETYL-2-(2,6-DIMETHYL-5-HEPTENYL)OXAZOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U954AR693V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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